molecular formula C17H20ClN3O B6446060 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549021-31-8

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6446060
CAS No.: 2549021-31-8
M. Wt: 317.8 g/mol
InChI Key: DBTJUDCEFKTFHG-UHFFFAOYSA-N
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Description

2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a pyrazine core substituted at position 2 with a methoxy group. The methoxy group is linked via a methylene bridge to a piperidin-4-yl moiety, which is further substituted at the nitrogen atom with a 3-chlorophenylmethyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-3-1-2-15(10-16)12-21-8-4-14(5-9-21)13-22-17-11-19-6-7-20-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTJUDCEFKTFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrazine derivative is reacted with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazine derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a fully saturated piperidine ring.

Scientific Research Applications

2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Pyrazine vs. Pyridine/Piperazine Derivatives

  • Piperazine Derivatives (e.g., ) : Piperazine cores introduce conformational flexibility and basicity, which may enhance solubility but reduce target specificity compared to rigid piperidine-pyrazine hybrids .

Substituent Effects

3-Chlorophenylmethyl Group
  • Role : The 3-chlorophenyl group increases lipophilicity (LogP ~3.5), promoting membrane permeability. The chlorine atom’s electronegativity may also stabilize charge-transfer interactions in enzyme active sites .
  • Comparison with Sulfonamide Substituents () : Sulfonyl groups (e.g., 3,5-dimethylpyrazole sulfonyl) introduce polarity (LogP ~2.8) and hydrogen-bond acceptor sites, which may enhance selectivity for enzymes like lysine demethylases .
Methoxy Linker
  • The methoxy group in the target compound serves as a stable ether linker, contrasting with sulfonamide or ester linkages in analogues. Sulfonamides () offer stronger hydrogen-bonding capacity, while esters () may confer metabolic instability .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Profiles

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 375.86 3.5 0.12 Moderate (CYP3A4 substrate)
2-((1-((3,5-Dimethylpyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine 407.89 2.8 0.45 High (sulfonamide stability)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 329.44 2.1 1.20 Low (CYP2D6 metabolism)
  • Key Insights : The target compound’s chlorophenyl group balances lipophilicity and stability, whereas sulfonamide analogues trade solubility for enzymatic resistance. Methoxyphenyl derivatives prioritize solubility but require structural optimization for CNS penetration .

Biological Activity

The compound 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a derivative of pyrazine and piperidine, which has garnered attention due to its potential biological activities. Understanding the biological activity of this compound is critical for its application in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{19}ClN_{2}O
  • Molecular Weight : 280.78 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a chlorophenyl group, which is known to influence its pharmacological properties.

Pharmacological Implications

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Many piperidine-based compounds act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can be beneficial for treating conditions like Alzheimer's disease .
  • Anticancer Properties : Some derivatives have been evaluated for their potential in cancer chemotherapy, showing promising results in inhibiting tumor growth .

Case Study 1: Antimicrobial Activity

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM .

Case Study 2: Enzyme Inhibition

In a virtual screening study, various piperidine derivatives were assessed for their ability to inhibit AChE. The docking studies revealed that these compounds bind effectively at the active site of the enzyme, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Data Table

Biological ActivityCompoundIC50 Value (µM)Target
Antibacterial2-Pyrazine Derivative0.63 - 2.14Salmonella typhi, Bacillus subtilis
AChE InhibitionPiperidine DerivativeVaries by compoundAcetylcholinesterase
AnticancerPiperidine DerivativeVaries by compoundTumor cells

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